REACTION_CXSMILES
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[Co:1].O.[C:3]([OH:6])(=[O:5])[CH3:4]>>[C:3]([O-:6])(=[O:5])[CH3:4].[Co+3:1].[C:3]([O-:6])(=[O:5])[CH3:4].[C:3]([O-:6])(=[O:5])[CH3:4] |f:3.4.5.6|
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Name
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Quantity
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11.5 mL
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Type
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reactant
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Smiles
|
C(C)(=O)O
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C)(=O)[O-].[Co+3].C(C)(=O)[O-].C(C)(=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |